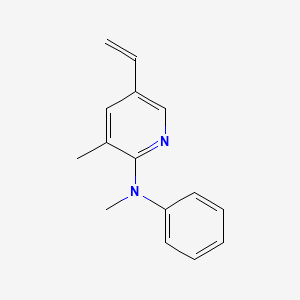
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine is a heterocyclic compound that contains bromine, chlorine, and morpholine functional groups attached to a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-morpholinopyrimidine and bromine.
Bromination: The bromination of 4-chloro-6-morpholinopyrimidine is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety.
化学反应分析
Types of Reactions
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in studies to investigate its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell signaling pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: This compound has a similar structure but lacks the morpholine ring.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound has a cyclopentyl group instead of a morpholine ring.
Uniqueness
5-Bromo-4-chloro-6-morpholinopyrimidin-2-amine is unique due to the presence of the morpholine ring, which can enhance its solubility and biological activity. The combination of bromine and chlorine atoms also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
属性
分子式 |
C8H10BrClN4O |
|---|---|
分子量 |
293.55 g/mol |
IUPAC 名称 |
5-bromo-4-chloro-6-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrClN4O/c9-5-6(10)12-8(11)13-7(5)14-1-3-15-4-2-14/h1-4H2,(H2,11,12,13) |
InChI 键 |
OTMNUGWMRPFGNX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C(=NC(=N2)N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


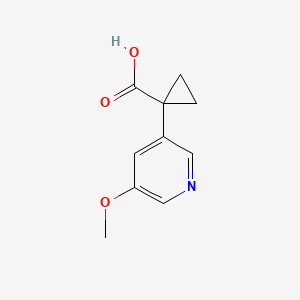

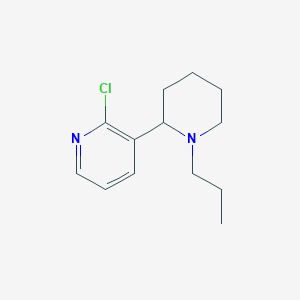
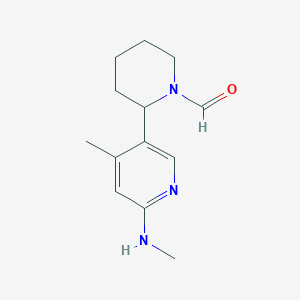
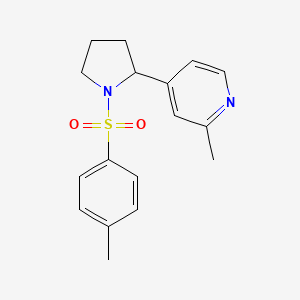
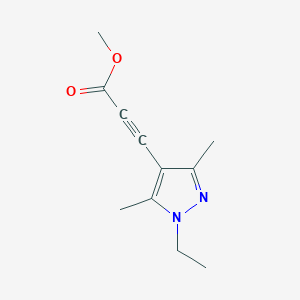
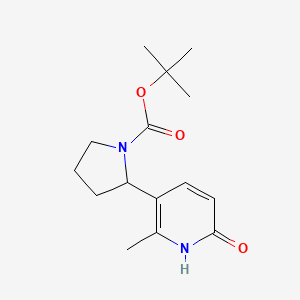
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

